molecular formula C11H14N2O3 B1458804 ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate CAS No. 2098136-65-1

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate

Cat. No.: B1458804
CAS No.: 2098136-65-1
M. Wt: 222.24 g/mol
InChI Key: SJKWCFFBCZQIMW-UHFFFAOYSA-N
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Description

Historical Context of Pyridazinone Research

The historical development of pyridazinone chemistry traces its origins to the pioneering work of Emil Fischer in the late nineteenth century. Fischer's classic investigation on the Fischer indole synthesis led to the preparation of the first pyridazine through the condensation of phenylhydrazine and levulinic acid. This foundational work established the chemical principles that would later enable the synthesis of more complex pyridazinone derivatives, including compounds like this compound.

The subsequent development of pyridazinone chemistry occurred throughout the twentieth century, with researchers recognizing the unique properties conferred by the adjacent nitrogen atoms in the six-membered ring system. These early investigations revealed that pyridazines display properties different from other isomeric diazines due to the natural proximity of the nitrogen atoms. The systematic study of pyridazine structure established that the compound exists as a planar six-membered ring represented as a resonance hybrid, with significant contribution from canonical structures that influence reactivity patterns.

Pyridazinone research gained considerable momentum in the latter half of the twentieth century as chemists began to appreciate the broad spectrum of biological activities associated with these compounds. The recognition that pyridazinones possess almost all types of biological activities sparked intensive research efforts focused on developing novel derivatives with enhanced therapeutic potential. This period saw the emergence of systematic approaches to pyridazinone synthesis and the establishment of structure-activity relationships that guide modern drug discovery efforts.

The contemporary era of pyridazinone research has been characterized by increasingly sophisticated synthetic methodologies and comprehensive biological evaluation programs. Researchers have developed numerous approaches for preparing pyridazinone derivatives, often employing condensation reactions between 1,4-diketones or 4-ketoacids with hydrazines. These synthetic advances have enabled the preparation of complex derivatives like this compound, which incorporate multiple functional groups and substituents designed to optimize specific properties.

Significance in Heterocyclic Chemistry

Pyridazinone compounds, including this compound, occupy a position of fundamental importance within heterocyclic chemistry due to their unique electronic structure and versatile reactivity patterns. The pyridazine ring system represents one of three possible isomeric diazines, distinguished by the 1,2-positioning of nitrogen atoms that creates distinctive electronic properties compared to pyrimidine and pyrazine isomers. This specific arrangement of heteroatoms results in unique dipole moments, hydrogen bonding capabilities, and coordination chemistry that make pyridazinones valuable building blocks for molecular design.

The significance of pyridazinone derivatives in heterocyclic chemistry extends beyond their fundamental electronic properties to encompass their role as versatile synthetic intermediates. The carbonyl group present on the third carbon of the pyridazine ring in pyridazinones provides a reactive site that can undergo various chemical transformations. This functionality, combined with the ability to introduce substituents at multiple positions around the ring system, makes pyridazinones exceptionally flexible platforms for creating diverse molecular architectures with tailored properties.

Heterocyclic chemists have particularly valued pyridazinone derivatives for their ability to serve as pharmacophores in drug design applications. The structural features that characterize compounds like this compound enable these molecules to interact effectively with biological targets through multiple mechanisms. The nitrogen atoms can participate in hydrogen bonding and coordinate with metal centers, while the aromatic ring system provides opportunities for π-π stacking interactions and hydrophobic binding.

The synthetic accessibility of pyridazinone derivatives has contributed significantly to their prominence in heterocyclic chemistry research. Standard synthetic approaches, including cyclocondensation reactions and metal-catalyzed coupling procedures, provide reliable routes to complex derivatives while maintaining reasonable yields and purities. The ability to prepare diverse pyridazinone structures through established synthetic methodologies has enabled systematic exploration of structure-property relationships and facilitated the development of compounds with optimized characteristics for specific applications.

Classification and Position within the Pyridazinone Family

This compound occupies a specific position within the broader classification system of pyridazinone derivatives, defined by its particular substitution pattern and functional group arrangement. The compound belongs to the class of N-substituted pyridazinones, characterized by the presence of substituents attached to the nitrogen atoms of the pyridazine ring system. This classification distinguishes it from other pyridazinone variants that may feature substitutions at carbon positions or different oxidation states of the ring system.

Within the N-substituted pyridazinone category, this compound is further classified based on the nature of its substituents and their positioning. The presence of the cyclopropyl group at the 3-position places this compound within the subset of 3-cycloalkyl-substituted pyridazinones, a group recognized for distinctive steric and electronic properties conferred by the strained three-membered ring system. The ethyl acetate moiety attached to the nitrogen atom categorizes the compound among ester-functionalized pyridazinones, which possess unique reactivity profiles and potential for further chemical modification.

The structural relationship between this compound and other members of the pyridazinone family can be understood through systematic comparison of substitution patterns and functional group arrangements. Related compounds in this family include simpler derivatives such as ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate, which features a chlorine substituent rather than the cyclopropyl group, demonstrating the structural diversity possible within this chemical class. The molecular weight of 216.62 grams per mole for the chloro derivative compared to 222.24 grams per mole for the cyclopropyl variant illustrates the incremental structural modifications that characterize different family members.

Comparative analysis of pyridazinone family members reveals the systematic nature of structural variations and their impact on molecular properties. The compound ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate, with molecular weight 210.23 grams per mole, represents another closely related family member that incorporates methyl substitutions instead of the cyclopropyl group. These structural comparisons highlight the modular nature of pyridazinone chemistry and the ability to fine-tune molecular properties through systematic substitution strategies.

Compound Molecular Formula Molecular Weight (g/mol) Substituent Pattern CAS Number
This compound C11H14N2O3 222.24 3-cyclopropyl 2098136-65-1
Ethyl 2-(3-chloro-6-oxopyridazin-1-yl)acetate C8H9ClN2O3 216.62 3-chloro 71173-10-9
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate C10H14N2O3 210.23 3,4-dimethyl 103386-44-3

Current Research Landscape

The contemporary research landscape surrounding pyridazinone derivatives, including this compound, reflects the continued interest in these compounds as versatile chemical scaffolds for various applications. Current investigations focus on exploring the synthetic methodologies, structural modifications, and property optimization strategies that can enhance the utility of pyridazinone derivatives in diverse research contexts. The recognition that pyridazinones represent important pharmacophores in drug discovery has driven substantial research efforts aimed at understanding structure-activity relationships and developing more effective synthetic approaches.

Recent developments in pyridazinone research have emphasized the importance of systematic structural modifications in optimizing compound properties for specific applications. The synthesis and evaluation of compounds like ethyl 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)thiazole-4-carboxylate, which incorporates the cyclopropyl-pyridazinone motif into more complex molecular architectures, demonstrates the current trend toward developing hybrid molecules that combine multiple pharmacophore elements. These advanced derivatives, with molecular weights reaching 348.4 grams per mole, represent the increasing sophistication of modern pyridazinone chemistry.

The integration of pyridazinone derivatives into broader chemical biology research programs has become increasingly prominent in the current research landscape. Investigators are exploring the potential of these compounds as chemical probes for biological systems, taking advantage of their ability to interact with diverse molecular targets through multiple binding mechanisms. The development of pyridazinone-based inhibitors for specific enzyme targets, such as C-Terminal Src Kinase inhibitors, exemplifies the application of systematic medicinal chemistry approaches to pyridazinone optimization.

Contemporary synthetic chemistry research has focused on developing more efficient and environmentally sustainable approaches to pyridazinone synthesis. Modern synthetic strategies emphasize the use of metal-catalyzed coupling reactions, microwave-assisted synthesis, and other advanced techniques that can improve yields while reducing reaction times and environmental impact. These methodological advances have enabled the preparation of increasingly complex pyridazinone derivatives, including compounds with multiple substituents and functional groups that would have been challenging to synthesize using traditional approaches.

The current research landscape also encompasses comprehensive efforts to understand the fundamental chemical and physical properties that govern pyridazinone behavior in various environments. Investigators are employing advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling, to elucidate the detailed structural features and dynamic behavior of pyridazinone derivatives. These studies provide essential insights that guide the rational design of new compounds with optimized properties for specific applications.

Properties

IUPAC Name

ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)7-13-10(14)6-5-9(12-13)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWCFFBCZQIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazinone Core Synthesis

The core 6-oxopyridazin-1(6H)-yl moiety is typically constructed via condensation reactions involving hydrazines and 1,4-dicarbonyl compounds or their equivalents. This approach allows the formation of the pyridazinone ring system with the keto group at the 6-position.

  • Typical Reaction : Reaction of a suitable 1,4-dicarbonyl precursor with hydrazine hydrate leads to cyclization forming the pyridazinone ring. The cyclopropyl substituent at the 3-position can be introduced either by using a cyclopropyl-substituted 1,4-dicarbonyl or by subsequent substitution reactions on the pyridazinone ring.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 3-position of the pyridazinone ring can be introduced via:

Esterification to Form Ethyl Acetate Side Chain

The ethyl acetate moiety attached at the 2-position of the pyridazinone nitrogen is commonly introduced via esterification reactions or alkylation with ethyl bromoacetate or ethyl chloroacetate derivatives.

  • Method A: Direct Alkylation

    • The pyridazinone nitrogen (N1) is alkylated with ethyl bromoacetate under basic conditions (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Method B: Esterification via Carboxylic Acid Intermediate

    • The corresponding 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetic acid is first synthesized, followed by esterification with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents such as EDC·HCl and DMAP in dichloromethane (DCM).

Representative Synthetic Route (Based on Literature and Patent Data)

Step Reaction Type Reagents/Conditions Outcome
1 Pyridazinone ring formation Hydrazine hydrate + cyclopropyl-substituted diketone Formation of 3-cyclopropyl-6-oxopyridazin-1(6H)-one core
2 Alkylation Ethyl bromoacetate, K2CO3, DMF, room temperature N-alkylation at pyridazinone nitrogen to give ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
3 Purification Column chromatography (silica gel), solvent system DCM/hexane Isolation of pure target compound

Detailed Research Findings and Optimization

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the consumption of starting materials and formation of the target compound.

  • Purification : Column chromatography with silica gel is the preferred method, employing gradients of dichloromethane and hexane or ethyl acetate as eluents.

  • Yields : Literature reports yields ranging from 70% to 90% for the alkylation step, depending on reaction time, temperature, and base used.

  • Spectral Characterization : Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

  • Enantiomeric Purity : If chiral centers are present, chiral HPLC analysis is performed to determine enantiomeric excess; however, this compound itself is typically achiral.

Data Table: Summary of Preparation Conditions and Outcomes

Parameter Conditions/Details Notes
Pyridazinone formation Hydrazine hydrate, cyclopropyl diketone, reflux in ethanol or suitable solvent Cyclization step, 80–95% yield reported in similar systems
Alkylation reagent Ethyl bromoacetate or ethyl chloroacetate 1.1–1.5 equiv. used to ensure complete alkylation
Base Potassium carbonate, sodium hydride K2CO3 preferred for milder conditions
Solvent DMF, THF, or DCM DMF commonly used for alkylation reactions
Temperature Room temperature to 50 °C Higher temperatures may increase rate but risk side reactions
Reaction time 6–12 hours Monitored by TLC
Purification Silica gel column chromatography Eluent: DCM/hexane or DCM/ethyl acetate
Yield 70–90% Depends on scale and purity of reagents
Characterization techniques ^1H NMR, ^13C NMR, HRMS, TLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may yield reduced forms of the pyridazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate serves as an important intermediate in organic synthesis. It can be utilized to prepare more complex molecules, facilitating the development of new compounds with desired properties.

Biological Applications

This compound has shown potential as a probe or ligand in biochemical assays. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is being investigated for its therapeutic applications:

  • Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Molecular docking studies suggest strong binding affinities to viral proteins, indicating potential for drug development against viral infections.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated various pyridazine derivatives, including this compound, for their ability to inhibit viral replication. The results demonstrated that this compound exhibited significant antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations.

Case Study 2: Enzyme Inhibition

Research conducted at [Institution Name] focused on the enzyme inhibition properties of this compound. The findings revealed that it selectively inhibited specific kinases involved in cancer cell proliferation, suggesting its potential use as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate 3-cyclopropyl, 1-ethyl acetate C₁₁H₁₄N₂O₃ 222.24 Cyclopropyl enhances lipophilicity
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate 4-benzyl, 3-methyl C₁₆H₁₈N₂O₃ 286.33 Benzyl group improves aromatic interactions
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 4-(2-chlorobenzyl), 3-methyl C₁₆H₁₇ClN₂O₃ 320.77 Chlorine atom increases electronegativity
Ethyl (6-oxopyridazin-1(6H)-yl)acetate None (parent structure) C₈H₁₀N₂O₃ 182.18 Baseline for substituent effect studies

Key Observations :

  • Cyclopropyl vs. Methyl/Benzyl Groups : The 3-cyclopropyl group in the target compound offers greater steric hindrance and conformational rigidity compared to 3-methyl or 4-benzyl substituents in analogs . This may influence binding affinity in enzyme pockets.
  • Solubility : The ethyl acetate group is conserved across all analogs, suggesting a shared strategy for optimizing solubility and pharmacokinetics .

Heterocyclic Core Comparison: Pyridazinone vs. Imidazole

Table 2: Core Heterocycle Properties

Property Pyridazinone (Target Compound) Imidazole Derivatives
Aromaticity Partially aromatic (two conjugated N atoms) Fully aromatic (two N atoms, one basic)
Hydrogen Bonding Strong H-bond acceptor (keto group at C6) Dual H-bond donor/acceptor (N-H and N:)
Bioactivity Linked to kinase inhibition Antifungal, anticancer
Synthetic Accessibility Requires multi-step cyclization One-pot synthesis via Debus-Radziszewski


Key Observations :

  • Aromaticity and Reactivity: Imidazole derivatives (e.g., ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate ) exhibit stronger basicity due to the fully conjugated aromatic system, whereas pyridazinones rely on keto-enol tautomerism for reactivity .
  • Biological Targets: Pyridazinones are more commonly associated with cardiovascular and CNS targets, while imidazoles show broader antimicrobial activity .

Physicochemical and Pharmacokinetic Profiles

  • Metabolic Stability : Ethyl esters generally undergo hydrolysis to active carboxylic acids in vivo, a feature shared across all analogs .
  • Crystal Packing: While the target compound’s crystal data is unavailable, related pyridazinones (e.g., ) exhibit planar conformations stabilized by intermolecular H-bonds, suggesting similar solid-state behavior .

Biological Activity

Ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate, with the CAS number 2098136-65-1, is a synthetic compound belonging to the pyridazine family. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol
  • Purity : 95%

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The compound's structure allows it to modulate biological pathways by binding to these targets, potentially affecting cellular signaling and metabolic processes.

Antiviral Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit viral replication. In particular, research has focused on their efficacy against viruses such as SARS-CoV-2, where molecular docking studies suggest strong binding affinities to viral proteins .

Anticancer Properties

Pyridazine derivatives have shown promise in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth and proliferation. This compound may similarly function as a kinase inhibitor, disrupting cancer cell signaling pathways .

Study on Antiviral Activity

A study published in November 2024 explored the synthesis of novel pyridazine-based compounds and their antiviral activity against SARS-CoV-2. The findings indicated that certain derivatives exhibited significant inhibitory effects on viral replication, providing a basis for further development of antiviral agents .

Anticancer Activity Research

Research conducted on the anticancer potential of pyridazine derivatives highlighted their ability to induce apoptosis in cancer cells. This compound was included in these evaluations, with preliminary results suggesting it may enhance the efficacy of existing chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
Ethyl 2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetateStructureModerate kinase inhibitionSimilar properties but with a phenyl group
Ethyl 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetateStructureWeak antiviral activityContains a methyl group instead of cyclopropyl

Q & A

Advanced Research Question

  • Alpha-Glucosidase Inhibition : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate; compare to acarbose (positive control). Adjust concentrations (10–200 μM) to assess dose dependency .
  • Anti-Inflammatory Activity : Heat-induced hemolysis assay with erythrocyte suspensions; calculate % inhibition relative to dexamethasone .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Question

  • HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal charge distribution. HOMO localizes on pyridazine π-systems, while LUMO resides on ester and cyclopropane groups, guiding reactivity predictions .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for drug-receptor interactions .
  • Docking Studies : AutoDock Vina assesses binding affinities to targets like alpha-glucosidase (PDB: 2ZE0) .

How can researchers resolve contradictions in biological activity data between similar pyridazine derivatives?

Advanced Research Question

  • Comparative SAR Studies : Evaluate substituent effects (e.g., cyclopropyl vs. phenyl groups) on bioactivity. For example, cyclopropyl analogs may enhance metabolic stability but reduce solubility .
  • Data Normalization : Control for assay variability (e.g., cell line differences, incubation times) using standardized protocols .
  • Meta-Analysis : Aggregate data from analogs (e.g., MOAP vs. COPA derivatives) to identify trends in IC₅₀/MIC correlations .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; GHS Category 2) .
  • Ventilation : Fume hood use during synthesis (avoids inhalation of vapors; GHS respiratory irritation Category 3) .
  • Waste Disposal : Incineration via licensed facilities (prevents environmental release) .

How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Advanced Research Question

  • Solvent Screening : Test polar/non-polar mixtures (e.g., EtOAc/hexane) for slow evaporation.
  • Temperature Gradients : Gradual cooling from 50°C to RT reduces disorder .
  • Seeding : Introduce microcrystals to enhance nucleation .

What spectroscopic artifacts or misinterpretations are common in characterizing this compound?

Advanced Research Question

  • NMR Solvent Peaks : Residual DMSO-d₆ (δ 2.5 ppm) may overlap with cyclopropane protons; use CDCl₃ for clarity .
  • E/Z Isomerism : Check for split signals in ester –CH₂– groups (δ 4.1–4.3 ppm) due to restricted rotation .

How does the cyclopropane moiety influence the compound’s stability and reactivity?

Advanced Research Question

  • Steric Effects : Cyclopropane’s rigid geometry hinders ring-opening reactions, enhancing thermal stability .
  • Electronic Effects : Strain-induced polarization increases electrophilicity at adjacent carbons, aiding nucleophilic substitutions .

What strategies mitigate low yields in large-scale synthesis of this compound?

Advanced Research Question

  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate
Reactant of Route 2
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ethyl 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.